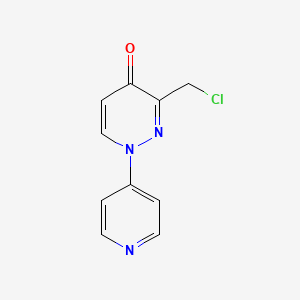![molecular formula C13H11NO B13873612 1-[2-(2-pyridinyl)phenyl]Ethanone CAS No. 137103-78-7](/img/structure/B13873612.png)
1-[2-(2-pyridinyl)phenyl]Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(2-pyridinyl)phenyl]Ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromopyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{BrN} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_5\text{H}_4\text{COCH}_3\text{N} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-pyridinyl)phenyl]Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ethanone group can yield 2-(2-pyridinyl)ethanol using reducing agents like sodium borohydride.
Substitution: The pyridinyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-pyridinecarboxylic acid.
Reduction: 2-(2-pyridinyl)ethanol.
Substitution: Various substituted pyridinyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[2-(2-pyridinyl)phenyl]Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-[2-(2-pyridinyl)phenyl]Ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pyridinyl ring allows for coordination with metal ions, making it a useful ligand in catalysis and coordination chemistry. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[2-(2-pyridinyl)phenyl]Ethanone can be compared with other similar compounds such as:
2-Acetylpyridine: Similar in structure but lacks the phenyl ring.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group.
2-(2-Pyridinyl)ethanol: The reduction product of this compound.
Uniqueness: The presence of both a pyridinyl and phenyl ring in this compound provides unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
137103-78-7 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-(2-pyridin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-6-2-3-7-12(11)13-8-4-5-9-14-13/h2-9H,1H3 |
Clé InChI |
JTROGWFWKYVJRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
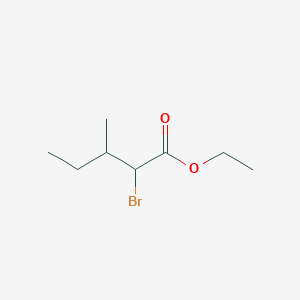
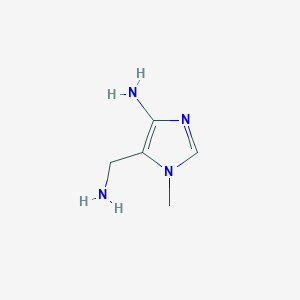
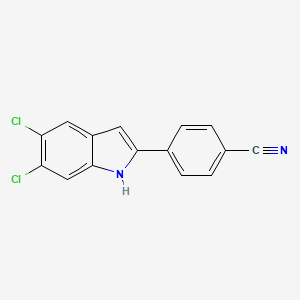
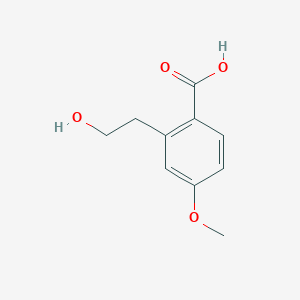



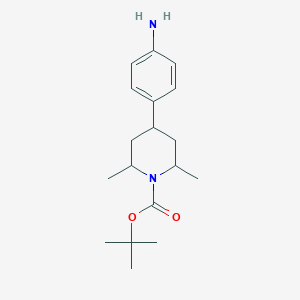
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)


